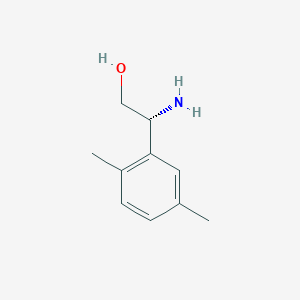

(R)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

TVFYOWHNZDDLOY-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to obtain the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aromatic compounds, such as nitro or bromo derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and the stereochemistry of the amino alcohol backbone significantly influence solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:

Notes:

- Lipophilicity : Methyl groups (electron-donating) enhance lipophilicity compared to halogens (electron-withdrawing), improving membrane permeability in compounds like (R)-2,5-dimethylphenyl analog.

- Steric Effects : 3,4-Dimethyl substitution () may reduce binding affinity in biological systems due to steric hindrance compared to 2,5-substitution.

Key Research Findings and Trends

- Substituent Position: 2,5-Dimethyl substitution optimizes bioactivity in carboxamides, suggesting similar advantages for amino ethanol derivatives.

- Electron Effects : Electron-donating methyl groups enhance lipophilicity, while halogens improve target binding via electron-withdrawing effects.

- Stereochemistry : The R-configuration is critical for enantioselective interactions, though this remains understudied in the 2,5-dimethylphenyl variant.

Q & A

Q. What are the standard synthetic routes for (R)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL, and how can chiral purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution. For example, enantioselective hydrogenation of 2-(2,5-dimethylphenyl)-2-nitroethanol followed by nitro group reduction yields the target amine. Chiral purity (>98% ee) is confirmed via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.2 ppm for 2,5-dimethylphenyl) and confirm the ethanolamine backbone (δ 3.5–4.0 ppm for –CH(OH)–).

- IR : A broad O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) verify functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 194.1 (calculated: 194.14) .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

Q. What methods validate the purity of this compound?

Methodological Answer:

Q. Table 1: Typical Purity Specifications

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Chiral Purity | ≥98% ee | Chiral HPLC | |

| Chemical Purity | ≥95% | RP-HPLC | |

| Residual Solvents | <0.1% | GC-MS |

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental stereochemical data?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For example, a recent study on a related compound (CAS: 1212955-77-5) confirmed (R)-configuration via crystallography .

Q. What strategies optimize enantiomeric excess in scaled-up syntheses?

Methodological Answer:

- Catalyst Screening : Test Ru-BINAP complexes for asymmetric hydrogenation efficiency.

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer. A 2018 study achieved 99% ee using immobilized enzymes .

Q. How does the 2,5-dimethylphenyl group influence biological activity compared to other substituents?

Methodological Answer:

- SAR Studies : Compare logP and binding affinity in receptor assays. The 2,5-dimethyl group enhances lipophilicity (logP = 2.1 vs. 1.5 for unsubstituted phenyl) and stabilizes π-π interactions in enzyme active sites.

- Molecular Dynamics : Simulate docking with target proteins (e.g., GPCRs) to identify steric effects from methyl groups .

Q. What analytical challenges arise in quantifying degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.